Cas no 2060029-97-0 (1-cyclopropyl-3-fluoropiperidin-4-one)

1-cyclopropyl-3-fluoropiperidin-4-one 化学的及び物理的性質
名前と識別子
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- CID 131385164
- 4-Piperidinone, 1-cyclopropyl-3-fluoro-
- 1-cyclopropyl-3-fluoropiperidin-4-one
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- MDL: MFCD30498117
- インチ: 1S/C8H12FNO/c9-7-5-10(6-1-2-6)4-3-8(7)11/h6-7H,1-5H2
- InChIKey: DUBMCQHYQWFQGM-UHFFFAOYSA-N
- SMILES: N1(C2CC2)CCC(=O)C(F)C1
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- Boiling Point: 232.3±35.0 °C(Predicted)
- 酸度系数(pKa): 6.15±0.40(Predicted)
1-cyclopropyl-3-fluoropiperidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336030-10.0g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 10.0g |
$3131.0 | 2025-03-18 | |
Enamine | EN300-336030-0.1g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 0.1g |
$640.0 | 2025-03-18 | |
Enamine | EN300-336030-0.25g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 0.25g |
$670.0 | 2025-03-18 | |
Enamine | EN300-336030-2.5g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 2.5g |
$1428.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034844-1g |
1-Cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95% | 1g |
¥2737.0 | 2023-03-11 | |
Enamine | EN300-336030-0.05g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 0.05g |
$612.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034844-5g |
1-Cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95% | 5g |
¥7931.0 | 2023-03-11 | |
Enamine | EN300-336030-0.5g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 95.0% | 0.5g |
$699.0 | 2025-03-18 | |
Enamine | EN300-336030-1g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 1g |
$728.0 | 2023-09-04 | ||
Enamine | EN300-336030-10g |
1-cyclopropyl-3-fluoropiperidin-4-one |
2060029-97-0 | 10g |
$3131.0 | 2023-09-04 |
1-cyclopropyl-3-fluoropiperidin-4-one 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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5. Book reviews
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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7. Back matter
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
1-cyclopropyl-3-fluoropiperidin-4-oneに関する追加情報
Introduction to 1-cyclopropyl-3-fluoropiperidin-4-one (CAS No. 2060029-97-0)
1-cyclopropyl-3-fluoropiperidin-4-one (CAS No. 2060029-97-0) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural framework that combines a cyclopropyl group with a fluorinated piperidine ring system. This molecular architecture has garnered considerable attention due to its potential in drug discovery and development, particularly in the design of novel bioactive molecules. The presence of both cyclopropyl and fluorine substituents imparts distinct physicochemical properties, influencing solubility, metabolic stability, and binding affinity to biological targets.
The compound's structure, featuring a fluoropiperidinone core, positions it as a versatile intermediate for synthesizing more complex pharmacophores. Fluorine atoms are well-documented for their ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing binding affinity and metabolic resistance. The cyclopropyl group, on the other hand, is known to contribute to rigidity in molecular structure, which can be advantageous for optimizing interactions with protein targets. Together, these features make 1-cyclopropyl-3-fluoropiperidin-4-one a promising scaffold for medicinal chemists exploring new therapeutic avenues.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzymes involved in cancer progression and inflammatory diseases. The piperidine scaffold is particularly prevalent in this space, with numerous approved drugs featuring piperidine moieties. The introduction of fluorine and cyclopropyl groups into this scaffold has been shown to enhance potency and selectivity. For instance, studies have demonstrated that fluorinated piperidine derivatives exhibit improved binding to enzymes such as kinases and proteases, which are critical in disease pathways.
One notable area of research involving 1-cyclopropyl-3-fluoropiperidin-4-one is its application in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in various diseases, most notably cancer. By leveraging the structural features of 1-cyclopropyl-3-fluoropiperidin-4-one, researchers have designed molecules that selectively inhibit specific kinases while minimizing off-target effects. The cyclopropyl group helps stabilize the transition state during enzyme-substrate interactions, while the fluorine atom enhances hydrogen bonding capabilities with the target protein.
Furthermore, the compound has shown promise in preclinical studies as a precursor for more sophisticated derivatives. Medicinal chemists have utilized 1-cyclopropyl-3-fluoropiperidin-4-one as a building block to explore analogs with enhanced pharmacological profiles. Techniques such as structure-activity relationship (SAR) studies have been employed to fine-tune the compound's properties by modifying substituents at various positions on the piperidine ring. These efforts have led to the identification of lead compounds with improved efficacy and reduced toxicity.
The synthesis of 1-cyclopropyl-3-fluoropiperidin-4-one itself presents an interesting challenge due to the necessity of introducing both fluorine and cyclopropyl groups in a controlled manner. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and fluorination techniques, have been employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and facilitating further exploration of this compound's potential.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of 1-cyclopropyl-3-fluoropiperidin-4-one with biological targets. These studies provide insights into how modifications to the molecule can optimize its binding affinity and selectivity. By integrating experimental data with computational models, researchers can accelerate the discovery process and identify novel drug candidates more rapidly.
The growing body of research on 1-cyclopropyl-3-fluoropiperidin-4-one underscores its significance as a versatile intermediate in pharmaceutical development. As our understanding of disease mechanisms advances, compounds like this continue to play a crucial role in designing targeted therapies that address unmet medical needs. Future investigations may explore additional applications in areas such as central nervous system disorders or infectious diseases, further expanding the therapeutic potential of this remarkable molecule.
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